Product packaging for 4-Methoxyphenyl(Cat. No.:CAS No. 2396-03-4)

4-Methoxyphenyl

Cat. No.: B3050149
CAS No.: 2396-03-4
M. Wt: 108.14 g/mol
InChI Key: RDOXTESZEPMUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxyphenyl is a key functional group in synthetic chemistry, serving as a crucial building block for developing novel bioactive compounds. Recent research highlights its significant value in creating potent antifungal and anthelmintic agents. In antimicrobial research, derivatives such as 2-(this compound)ethyl isothiocyanate have demonstrated excellent antifungal activity against Aspergillus niger , a common food spoilage mold, with studies reporting an EC50 of 4.09 µg/mL . The proposed mechanism of action for these compounds involves disrupting cell membrane integrity and mitochondrial function, leading to elevated reactive oxygen species and induction of apoptosis-like cell death in fungal pathogens . In parasitology, simplified derivatives like N-(this compound)pentanamide have been designed as anthelmintic candidates inspired by the drug albendazole . This compound exhibits potent, time- and concentration-dependent activity against the nematode Toxocara canis and demonstrates a favorable drug-likeness and safety profile in preliminary in vitro assays . The this compound group also appears in research for central nervous system targets, featuring in the synthesis of pyrrolidine derivatives investigated as potential inhibitors of GABA uptake transporters . This product is intended for research and development purposes only in laboratory settings. All statements are based on cited scientific literature and are not intended as drug claims.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B3050149 4-Methoxyphenyl CAS No. 2396-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anisole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Record name ANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041608
Record name Anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma
Record name ANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3708
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Anisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c.
Record name ANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3708
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Anisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Anisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47
Record name Anisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3708
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid

CAS No.

100-66-3
Record name ANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANISOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3W693GAZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-37.3 °C, -37.5 °C, -37 °C
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

4 Methoxyphenyl: Fundamental Research Perspectives

Spectroscopic Characterization and Structural Elucidation in Advanced Research

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and exact mass of organic molecules. By providing highly accurate mass-to-charge (m/z) ratios, HRMS allows for the unambiguous identification of compounds, distinguishing them from isobaric species. For molecules containing the 4-methoxyphenyl group, HRMS data can precisely determine the molecular formula and provide insights into fragmentation patterns that are characteristic of this substituent.

Several studies have utilized HRMS to characterize compounds incorporating the this compound moiety. For instance, in the analysis of 4-(this compound)-5-nitropentan-2-one, HRMS confirmed the molecular ion peak at m/z 237.252, corresponding to the molecular formula C₁₂H₁₅NO₄ . Similarly, the compound 7-hydroxy-3-[2-(this compound)-1,3-thiazol-4-yl]-2H-chromen-2-one was identified by HRMS with a molecular ion peak at m/z 351.0565, consistent with its molecular formula C₁₉H₁₃NO₄S vulcanchem.com. The synthesis of (E)-N-(this compound)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine was validated by HRMS, which detected the molecular ion peak at m/z 355.11804, corresponding to the formula C₂₁H₁₆F₃NO mdpi.com. These examples highlight HRMS's critical role in verifying the identity and purity of synthesized compounds containing the this compound group.

Table 1: Representative HRMS Data for Compounds Containing the this compound Moiety

Compound NameMolecular FormulaObserved m/z (Adduct)Calculated Exact MassReference
4-(this compound)-5-nitropentan-2-oneC₁₂H₁₅NO₄237.252237.0999
7-hydroxy-3-[2-(this compound)-1,3-thiazol-4-yl]-2H-chromen-2-oneC₁₉H₁₃NO₄S351.0565351.0565 vulcanchem.com
(E)-N-(this compound)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimineC₂₁H₁₆F₃NO355.11804355.1181 mdpi.com
N-(this compound)pentanamideC₁₂H₁₇NO₂(ESI-HRMS)207.1259 nih.gov
2-(2-(this compound)furo[3,2-h]quinolin-3-yl)acetic acidC₂₀H₁₅NO₄(ESI)333.0974 mdpi.com

X-ray Diffraction (XRD) and Crystal Structure Determination

Several compounds containing the this compound substituent have been characterized by single-crystal XRD. For instance, N-(this compound)picolinamide (MPPA) crystallizes in the monoclinic space group P2₁/n iucr.orgresearchgate.net. The compound (this compound)acetic acid adopts a monoclinic crystal system with space group P2₁/c, exhibiting unit cell parameters of a = 16.268(15) Å, b = 5.858(5) Å, c = 9.157(8) Å, and a β angle of 95.24(2)°, with four molecules per unit cell (Z=4) ajchem-b.comajchem-b.com. Another example is 4-(3-methoxyphenyl)-2,6-diphenylpyridine, which crystallizes in the monoclinic space group I2/a iucr.org. The crystal structure of 4,4′-dimethoxybiphenyl reveals a molecule with 4 molecules per unit cell (Z=4), where the asymmetric unit is half a molecule (Z'=1/2) brynmawr.edu. A chalcone (B49325) derivative, 1-(this compound)-3-(phenyl)-2-propen-1-one, crystallizes in the orthorhombic space group Pbca with unit cell parameters a=10.921(2) Å, b=30.583(1) Å, c=7.535(3) Å, and a volume of 2516.7(9) ų tandfonline.com. Furthermore, cis-4-(this compound)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline was found to crystallize in the orthorhombic system, space group P2₁2₁2₁ (No. 19), with unit-cell parameters a = 8.6415(8) Å, b = 12.679(2) Å, c = 17.601(2) Å, and a volume of 1928.4(2) ų cambridge.org. These studies provide detailed insights into the solid-state behavior and packing arrangements influenced by the this compound group.

Table 2: Selected Crystallographic Data for Compounds Containing the this compound Moiety

Compound NameCrystal SystemSpace GroupUnit Cell Parameters (a, b, c, α, β, γ)ZReference
N-(this compound)picolinamide (MPPA)MonoclinicP2₁/na = 13.329(3) Å, b = 7.591(2) Å, c = 14.671(3) Å, β = 109.94(2)°4 iucr.orgresearchgate.net
(this compound)acetic acidMonoclinicP2₁/ca = 16.268(15) Å, b = 5.858(5) Å, c = 9.157(8) Å, β = 95.24(2)°4 ajchem-b.comajchem-b.com
4-(3-methoxyphenyl)-2,6-diphenylpyridineMonoclinicI2/aa = 23.686(4) Å, b = 7.778(2) Å, c = 15.369(3) Å, β = 104.49(2)°4 iucr.org
4,4′-dimethoxybiphenylNot specifiedNot specifiedNot specified4 brynmawr.edu
1-(this compound)-3-(phenyl)-2-propen-1-one derivative (Chalcone)OrthorhombicPbcaa=10.921(2) Å, b=30.583(1) Å, c=7.535(3) Å4 tandfonline.com
cis-4-(this compound)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinolineOrthorhombicP2₁2₁2₁a = 8.6415(8) Å, b = 12.679(2) Å, c = 17.601(2) Å, V = 1928.4(2) ų4 cambridge.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Studies on compounds featuring the this compound group have extensively employed Hirshfeld surface analysis. For N-(this compound)picolinamide (MPPA), the analysis revealed that H⋯H interactions are the most dominant contribution to the Hirshfeld surface (50.4%), followed by C⋯H/H⋯C (37.9%) and O⋯H/H⋯O (5.1%) interactions, indicating a significant role for van der Waals forces and hydrogen bonding in crystal cohesion iucr.orgresearchgate.net. In the case of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, similar trends were observed, with H⋯H interactions accounting for 50.4%, C⋯H/H⋯C for 37.9%, and O⋯H/H⋯O for 5.1% of the surface area, with C—H⋯π interactions also contributing to the three-dimensional network iucr.org. For (this compound)acetic acid, intermolecular hydrogen bonds of the type C-H⋯O and O-H⋯O were identified, leading to dimer formation, and the Hirshfeld surface analysis helped quantify the strength and types of close contacts ajchem-b.comajchem-b.com. In 2-chloro-N-(this compound)acetamide, C⋯H/H⋯C interactions were found to be the most significant contributor (33.4%) to the Hirshfeld surface, alongside N—H⋯O, C—H⋯O, C—H⋯Cl hydrogen bonds, and C—H⋯π(ring) interactions researchgate.net. For 4-[(4-allyl-2-methoxyphenyl)methyl]-1-(this compound)-1H-1,2,3-triazole, H⋯H interactions (48.7%) and H⋯C/C⋯H interactions (23.3%) were the most significant contributors, with C—H⋯O hydrogen bonds forming layers stabilized by C—H⋯π(ring) and π–π stacking interactions nih.gov. The analysis of 5-(this compound)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile showed that C–H···O hydrogen bonds and C–H···π interactions are key in forming two-dimensional supramolecular assemblies, with Hirshfeld surface analysis providing a quantitative description of these interactions researchgate.net.

Synthetic Methodologies and Chemical Transformations Involving 4 Methoxyphenyl

Advanced Synthetic Routes to 4-Methoxyphenyl Derivatives

Modern organic synthesis has developed highly efficient and elegant strategies for constructing molecules containing the this compound moiety. These routes, ranging from multicomponent reactions that build complexity in a single step to precision palladium-catalyzed couplings, offer significant advantages in terms of atom economy, yield, and stereocontrol.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products from three or more starting materials in a single pot. Several MCRs utilize aldehydes, such as 4-methoxybenzaldehyde (B44291), as a key component to generate diverse heterocyclic scaffolds.

A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). mercer.eduarkat-usa.orgnanobioletters.com This reaction has been effectively used to synthesize dihydropyrimidinones (DHPMs) bearing a this compound group. mercer.edu Various catalysts and conditions, including solvent-free and microwave-assisted protocols, have been developed to improve the efficiency of this reaction. nanobioletters.comnih.gov For instance, 1,4-Diazabicyclo[2.2.2]octane triflate has been shown to be an efficient catalyst for the Biginelli reaction between 4-methoxybenzaldehyde, urea, and ethyl acetoacetate (B1235776) under solvent-free conditions at 80°C, yielding the corresponding DHPM in high yields. nih.gov

Another significant MCR involves the reaction of 4-methoxyphenylglyoxal, Meldrum's acid, and various nucleophiles like indole (B1671886) or 8-hydroxyquinoline. mdpi.commdpi.com These telescoped reactions, often involving initial condensation followed by acid-catalyzed intramolecular cyclization, lead to the formation of complex furanone and furoquinoline derivatives. mdpi.commdpi.com For example, a one-pot reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid produces 4-(1H-indol-3-yl)-5-(this compound)furan-2(5H)-one in good yield. mdpi.comresearchgate.net

Furthermore, the this compound group has been incorporated into novel pyrano[4,3-b]pyran-5-one derivatives through a one-pot, three-component domino reaction of 4-methoxybenzaldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. arkat-usa.org

Table 1: Examples of Multicomponent Reactions Involving this compound Precursors

Reaction NameThis compound PrecursorOther Key ReactantsResulting ScaffoldReference
Biginelli Reaction4-MethoxybenzaldehydeEthyl acetoacetate, Urea/ThioureaDihydropyrimidinone (DHPM) mercer.edunih.gov
Telescoped MCR4-MethoxyphenylglyoxalIndole, Meldrum's acidIndolyl-furanone mdpi.comresearchgate.net
Telescoped MCR4-Methoxyphenylglyoxal8-Hydroxyquinoline, Meldrum's acidFuro[3,2-h]quinolin-acetic acid mdpi.com
Domino Knoevenagel–Michael Reaction4-MethoxybenzaldehydeTetronic acidBis-tetronic acid mdpi.com
Domino Cyclisation4-Methoxybenzaldehyde4-Hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenaminePyrano[4,3-b]pyran-5-one arkat-usa.org

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. Substrates containing the this compound moiety, such as 4-methoxyphenylboronic acid, 4-iodoanisole (B42571), 4-bromoanisole, and 4-ethynylanisole, are common participants in these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. 4-Methoxyphenylboronic acid is a widely used reagent for introducing the this compound group onto aromatic or vinylic frameworks. chemicalbook.comnih.govresearchgate.net It has been used in reactions with various aryl halides to form biaryl structures. thieme-connect.com For instance, sequential Suzuki-Miyaura reactions can be performed in one pot by controlling the temperature, allowing for the synthesis of unsymmetrical terphenyls using precursors like 1-bromo-4-methoxybenzene. Catalyst systems can be as simple as Pd(OAc)₂ in an ethanol/water mixture.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. 4-Iodoanisole is a common substrate for Heck couplings with various alkenes like styrene (B11656) or acrylates. thieme-connect.comchemrxiv.org Mechanistic studies on the reductive Heck reaction between 4-iodoanisole and enones have provided detailed insights into the catalytic cycle. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. 4-Ethynylanisole is a key building block used to install a (this compound)ethynyl group onto various scaffolds, including complex macrocycles like bacteriochlorins. chemrxiv.orgscielo.org.mxrsc.org The reaction is typically catalyzed by a combination of palladium and copper salts.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. 4-Bromoanisole and 4-chloroanisole (B146269) are frequently used as benchmark substrates to test the efficacy of new palladium-phosphine ligand systems. rsc.orgacs.org This reaction allows for the synthesis of this compound-substituted arylamines, with morpholine (B109124) being a common coupling partner. acs.org Studies have compared various palladium precursors, such as Pd₂(dba)₃ and Pd(OAc)₂, to optimize catalytic efficiency for the amination of 4-bromoanisole. acs.orgresearchgate.net

Table 2: Key Palladium-Catalyzed Reactions for this compound Derivatives

ReactionThis compound SubstrateCoupling Partner ExampleCatalyst System ExampleProduct TypeReference
Suzuki-Miyaura4-Methoxyphenylboronic acid4-BromobenzonitrilePd(OAc)₂ / K₂CO₃Substituted Biaryl
Heck4-IodoanisoleStyreneYC7@Pd²⁺ / CTABSubstituted Stilbene
Sonogashira4-Ethynylanisole2,5-Diiodo-N-morpholinebenzamidePdCl₂(PPh₃)₂ / CuI / PPh₃Di-alkynylated Arene scielo.org.mx
Buchwald-Hartwig4-BromoanisoleMorpholinePd(OAc)₂ / P(t-Bu)₃N-Aryl Amine acs.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing chiral molecules. Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in one pot, are especially powerful for synthesizing complex products with high stereopurity. researchgate.net

A notable example is the synthesis of all four stereoisomers of this compound-1,2-propanediol, a potential anti-inflammatory agent. acs.org This was achieved through stereocomplementary biocatalytic cascades involving a carboligase (benzaldehyde lyase from Pseudomonas fluorescens, PfBAL) and a NADPH-dependent alcohol dehydrogenase (ADH). acs.orgrsc.org The first step involves the PfBAL-catalyzed carboligation of 4-methoxybenzaldehyde and acetaldehyde. acs.org The subsequent reduction of the resulting keto group is performed by an ADH, with different ADH enzymes providing access to different stereoisomers. This one-pot, two-step cascade yields the diol products with excellent enantiomeric and diastereomeric excess (>99%). acs.org

Another chemo- and biocatalytic cascade has been developed for the stereoselective synthesis of hydroxy ketones and their corresponding anti-1,3-diols. d-nb.info This process begins with a copper-catalyzed asymmetric β-borylation of an α,β-unsaturated compound, followed by oxidation to a keto-alcohol. A subsequent bioreduction step using whole cells can then selectively reduce one enantiomer of the keto-alcohol to the diol, providing access to enantiomerically enriched chiral diols like 1-(this compound)-3-phenylpropane-1,3-diol. d-nb.info

Table 3: Biocatalytic Cascades for Stereoselective Synthesis

ProductThis compound PrecursorKey Enzymes/CatalystsKey FeaturesReference
(1R,2R)-4-Methoxyphenyl-1,2-propanediol4-MethoxybenzaldehydeBenzaldehyde Lyase (PfBAL), Alcohol Dehydrogenase (ADH)One-pot, two-step cascade. Access to all 4 stereoisomers. >99% ee and de. acs.org
Chiral 1-(this compound)-3-phenylpropane-1,3-diol(E)-1-(this compound)-3-phenylprop-2-en-1-one (Chalcone)Cu(II) complex, Whole-cell bioreductionCombined chemo- and biocatalytic cascade. High stereoselectivity. d-nb.info

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The synthesis of various this compound derivatives has been significantly improved using this technology.

A prominent application is in the Claisen-Schmidt condensation for the synthesis of chalcones (α,β-unsaturated ketones). The reaction of 4-methoxyacetophenone with various substituted benzaldehydes under microwave irradiation, often in the presence of a catalyst like FeCl₃-Bentonite or simply a base like NaOH, can be completed in minutes with high yields. derpharmachemica.comjocpr.comjocpr.com Similarly, indolyl chalcones have been synthesized by condensing 4-methoxyacetophenone with indole-3-carboxaldehyde (B46971) under microwave irradiation, reducing reaction times from hours to just two minutes and increasing yields significantly. scholarsresearchlibrary.com

Microwave assistance is not limited to chalcone (B49325) synthesis. A novel protocol for producing a bis-tetronic acid derivative from 4-methoxybenzaldehyde and tetronic acid utilizes microwave irradiation in combination with a deep eutectic solvent to achieve an 83% yield. mdpi.comresearchgate.net Additionally, the synthesis of pyrano[4,3-b]pyran derivatives via a multicomponent reaction involving 4-methoxybenzaldehyde is also efficiently promoted by microwaves. arkat-usa.org

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis

Product ClassThis compound ReactantMethodReaction TimeYieldReference
Indolyl Chalcone4-MethoxyacetophenoneMicrowave (MW)2 min80% scholarsresearchlibrary.com
Conventional10-20 h65-70%
4-Methoxychalcone4-MethoxyacetophenoneMicrowave (MW)5 min53% jocpr.com
Conventional1 h84%
Bis-tetronic acid4-MethoxybenzaldehydeMW in DES10 min83% mdpi.comresearchgate.net

Deep eutectic solvents (DESs) are emerging as a class of green, sustainable media for organic synthesis. Composed of a mixture of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), these solvents are often biodegradable, non-toxic, and inexpensive. frontiersin.org In many cases, the DES can also act as a catalyst, eliminating the need for additional reagents. frontiersin.orgnih.gov

The synthesis of this compound derivatives has been successfully demonstrated in various DES systems. For example, a Knoevenagel condensation between 5-(this compound)thiophene-2-carbaldehyde (B1305090) and N-allylrhodanine was performed in an L-proline-based DES, achieving a 96% yield of the pure product simply by adding water after the reaction. mdpi.comresearchgate.net In this case, the L-proline in the DES likely acts as an organocatalyst.

In another application, new 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized with high efficiency (85-95%) in a K₂CO₃/glycerol DES. frontiersin.org The reaction involved aldehyde derivatives, ethyl cyanoacetate, and phenylhydrazine. Optimization studies pinpointed 60°C as the ideal temperature for the synthesis of the 5-(this compound) derivative. frontiersin.org

A particularly innovative approach combines DES with microwave irradiation. The synthesis of 3,3′-((this compound)methylene)bis(4-hydroxyfuran-2(5H)-one) was achieved via a domino Knoevenagel–Michael reaction between 4-methoxybenzaldehyde and tetronic acid using an L-proline/glycerol DES as both the solvent and catalyst, with microwaves promoting the reaction to an 83% yield. mdpi.comresearchgate.net The DES could also be successfully recycled and reused multiple times. mdpi.com

Table 5: Synthesis of this compound Derivatives in Deep Eutectic Solvents (DES)

DES CompositionThis compound ReactantReaction TypeKey FindingReference
L-proline/Glycerol (1:2)4-MethoxybenzaldehydeDomino Knoevenagel–MichaelDual role as solvent/catalyst; MW-assisted; 83% yield; recyclable. mdpi.comresearchgate.net
K₂CO₃/GlycerolAldehyde derivativesMulticomponent reactionSynthesis of pyrazole (B372694) derivatives in 15-20 min with 85-95% yields. frontiersin.org
L-proline/Ethylene Glycol (1:20)5-(this compound)thiophene-2-carbaldehydeKnoevenagel condensation96% yield of pure product without chromatographic purification. mdpi.comresearchgate.net
Choline chloride/Urea (1:2)Benzaldehyde derivativesBiginelli-like reactionDES acts as solvent, catalyst, and urea source for dihydropyrimidinone synthesis.

The synthetic methodologies described above provide access to a wide variety of molecular scaffolds that incorporate the this compound group. The choice of starting material and reaction type dictates the final core structure.

Dihydropyrimidinones (DHPMs): These six-membered heterocycles are readily synthesized via the Biginelli reaction, a multicomponent condensation where 4-methoxybenzaldehyde serves as the aldehyde component. mercer.eduarkat-usa.orgnih.gov

Chalcones: This class of α,β-unsaturated ketones is a common target. They are typically prepared through the Claisen-Schmidt condensation of 4-methoxyacetophenone with an aldehyde, or vice versa. derpharmachemica.comscholarsresearchlibrary.com Microwave-assisted methods have proven particularly effective for this transformation. jocpr.comjocpr.com

Furanones and Fused Furan Systems: Complex furanone derivatives containing a this compound group at the 5-position are accessible through multicomponent reactions involving 4-methoxyphenylglyoxal as the key precursor. mdpi.comresearchgate.net Depending on the other reactants, this can lead to indolyl-furanones or furocoumarins. researchgate.netresearchgate.net

Biaryls and Stilbenes: Palladium-catalyzed cross-coupling reactions are the primary route to these scaffolds. Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with aryl halides yields 4-methoxy-substituted biaryls. nih.gov Heck coupling of 4-iodoanisole with alkenes such as styrene produces 4-methoxystilbene and its derivatives.

Table 6: Summary of Synthetic Routes to Key this compound Scaffolds

Scaffold ClassPrimary Synthetic MethodTypical this compound PrecursorReference
Dihydropyrimidinones (DHPMs)Biginelli Reaction (MCR)4-Methoxybenzaldehyde mercer.edunih.gov
ChalconesClaisen-Schmidt Condensation4-Methoxyacetophenone derpharmachemica.comjocpr.com
FuranonesMulticomponent Reaction (MCR)4-Methoxyphenylglyoxal mdpi.comresearchgate.net
BiarylsSuzuki-Miyaura Coupling4-Methoxyphenylboronic acid nih.gov
StilbenesHeck Coupling4-Iodoanisole
N-Aryl AminesBuchwald-Hartwig Amination4-Bromoanisole rsc.orgacs.org

Compound Index

Synthesis in Deep Eutectic Solvents

Chemical Reactions and Mechanistic Studies of this compound Compounds

The this compound group, with its electron-donating methoxy (B1213986) substituent, influences the reactivity of the aromatic ring and any functional groups attached to it. This section explores various chemical reactions and their underlying mechanisms involving compounds containing the this compound moiety.

Compounds featuring the this compound group can undergo oxidation at various sites, including the methoxy group itself, side chains, or other functional groups present in the molecule. The specific pathway and resulting products are dependent on the oxidizing agent and reaction conditions.

The methoxy group (-OCH3) can be oxidized to form aldehydes or carboxylic acids. For example, the oxidation of this compound cyanate (B1221674) with potassium permanganate (B83412) (KMnO₄) in an acidic or neutral medium yields 4-methoxybenzoic acid. Similarly, the carbonyl group in 4-methoxyphenylacetone (B17817) can be oxidized by agents like hydrogen peroxide or chromic acid to produce the corresponding acid products. bloomtechz.com

Side-chain oxidation is another common pathway. The oxidation of 1-(this compound)ethanol (B1200191) using a Gold/Silicon dioxide (Au/SiO₂) catalyst has been studied. researchgate.net In the metabolism of trans-anethole [1-methoxy-4-(trans-prop-1-en-1-yl)benzene], three primary oxidation pathways are observed: O-demethylation, ω-side chain oxidation, and side chain epoxidation. nih.gov Photochemical oxidation of trans-anethole with hydrogen peroxide can yield 4-methoxybenzaldehyde and the corresponding epoxy derivative. kau.edu.sa Thermal oxidation with 3-chloroperoxybenzoic acid results in a dimeric epoxide, 2,5-bis(this compound)-3,6-dimethyl-1,4-dioxane. kau.edu.sa

The oxidation of aryl ketones to glyoxal (B1671930) derivatives can be achieved using selenium dioxide (SeO₂). This reagent facilitates the conversion of 4-methoxyacetophenone to 2-(this compound)-2-oxoacetaldehyde (B92130) through a concerted ene mechanism, which is highly regioselective due to electronic stabilization of the transition state by the methoxy group.

Table 1: Examples of Oxidation Reactions of this compound Compounds

Starting Compound Oxidizing Agent(s) Product(s) Reference
This compound cyanate Potassium permanganate (KMnO₄) 4-Methoxybenzoic acid
4-Methoxyphenylacetone Hydrogen peroxide, Chromic acid Corresponding acid products bloomtechz.com
trans-Anethole Hydrogen peroxide (photochemical) 4-Methoxybenzaldehyde, Epoxy derivative kau.edu.sa
trans-Anethole 3-Chloroperoxybenzoic acid (thermal) 2,5-bis(this compound)-3,6-dimethyl-1,4-dioxane kau.edu.sa
4-Methoxyacetophenone Selenium dioxide (SeO₂) 2-(this compound)-2-oxoacetaldehyde

Reduction reactions of this compound compounds typically target specific functional groups, such as nitro, carbonyl, or cyanate groups, and can also involve the aromatic ring itself.

A common transformation is the reduction of a nitro group to an amine. For instance, the nitro group in 4-methoxy-N-(this compound)-N-(4-nitrophenyl)aniline can be reduced to an amine group using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Carbonyl groups are readily reduced to the corresponding alcohols. The carbonyl in 4-methoxyphenylacetone can be reduced by agents such as sodium sulfite (B76179) or hydrogen to form the corresponding alcohol. bloomtechz.com Similarly, the carboxamide functional group in N-{[4-(this compound)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com

The cyanate group in this compound cyanate can be reduced to a primary amine, 4-methoxybenzylamine, using LiAlH₄ in anhydrous ether, with reported yields around 65%.

The aromatic ring of anisole (B1667542) (methoxybenzene) can be reduced via a Birch reduction to give 1-methoxycyclohexa-1,4-diene. wikipedia.org

Table 2: Examples of Reduction Reactions of this compound Compounds

Starting Compound Reducing Agent(s) Product Reference
4-Methoxy-N-(this compound)-N-(4-nitrophenyl)aniline H₂, Pd/C Corresponding amine
4-Methoxyphenylacetone Sodium sulfite, H₂ Corresponding alcohol bloomtechz.com
This compound cyanate Lithium aluminum hydride (LiAlH₄) 4-Methoxybenzylamine
Anisole Na/NH₃, EtOH (Birch Reduction) 1-Methoxycyclohexa-1,4-diene wikipedia.org

The this compound group readily participates in substitution reactions, primarily electrophilic aromatic substitution, due to the activating and directing effects of the methoxy group. wikipedia.org The methoxy group is an ortho, para-directing group because it donates electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and increasing its reactivity towards electrophiles compared to benzene. wikipedia.orgbrainly.inmsu.edu

Illustrative electrophilic substitution reactions include:

Halogenation and Nitration : The aromatic rings of compounds like 4-methoxy-N-(this compound)-N-(4-nitrophenyl)aniline can undergo electrophilic substitution, such as halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation : Anisole reacts with acetic anhydride (B1165640) to produce 4-methoxyacetophenone. wikipedia.org The high reactivity of anisole necessitates mild reaction conditions. msu.edu

Friedel-Crafts Alkylation : The this compound group can be introduced into molecules via Friedel-Crafts alkylation methods. smolecule.com

Nucleophilic substitution reactions can also occur, often involving functional groups attached to the this compound ring. For example, the cyanate group in this compound cyanate is susceptible to nucleophilic attack by alcohols, amines, or thiols, yielding the corresponding carbamates, ureas, or thiocarbamates. The synthesis of this compound 4-formylbenzenesulfonate (B1245417) involves the reaction of 4-methoxyphenol (B1676288) with 4-formylbenzenesulfonyl chloride, where the phenol (B47542) acts as a nucleophile in a nucleophilic aromatic substitution. ontosight.ai

A specific autoreduction mechanism has been studied for bis(this compound)oxoammonium perchlorate (B79767) in an aqueous alkali solution. researchgate.netresearchgate.net This process deviates from the generally accepted mechanism for diaryloxoammonium salts. The key steps are:

The bis(this compound)oxoammonium cation first undergoes hydrolysis, producing a quinone imine oxide and methanol (B129727). researchgate.net

The methanol generated gives rise to a methoxide (B1231860) ion. researchgate.net

This methoxide ion then acts as the reducing agent, reducing the initial oxoammonium cation to an intermediate, bis(this compound)hydroxylamine. researchgate.net

The hydroxylamine (B1172632) intermediate reacts with another molecule of the initial cation to yield bis(this compound)nitroxyl. researchgate.net

Concurrently, the quinone imine oxide undergoes disproportionation. researchgate.net

This mechanism highlights a unique pathway where a hydrolysis product initiates the reduction of the parent compound. The yield of the final nitroxyl (B88944) radical was found to increase when methanol was added to the reaction mixture, supporting the role of the methoxide ion as the key reducing agent. researchgate.net

The formation of radical adducts is a key process in various chemical and biological systems involving this compound compounds, particularly in the context of antioxidant activity and radical scavenging.

Studies on newly synthesized 4,7-dihydroxycoumarin (B595064) derivatives bearing a 4-methoxyphenylamino group have investigated their antiradical capacity. nih.govnih.gov One of the mechanisms considered for radical scavenging is Radical Adduct Formation (RAF). nih.govnih.govresearchgate.net This mechanism involves the direct addition of a radical species to the aromatic ring of the antioxidant molecule.

In a different context, nitrone compounds such as alpha-(p-methoxyphenyl)-N-phenyl-nitrone have been studied for their ability to suppress the production of free radicals. Electron paramagnetic resonance (EPR) studies have confirmed that these nitrones are effective at reducing radical adduct formation, which is a key aspect of their neuroprotective effects in models of ischemia-reperfusion injury.

The degradation of curcumin, which contains 4-hydroxy-3-methoxyphenyl groups, in nonpolar media is proposed to proceed through radical formation. Oxygen molecules coordinate to carbon radical species, forming adducts that then undergo cyclization. d-nb.info

Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) are fundamental mechanisms that describe the antioxidant activity and redox behavior of many organic compounds, including those with a this compound moiety.

Kinetic studies using Density Functional Theory (DFT) on 4,7-dihydroxycoumarin derivatives containing a hydroxy-4-methoxyphenyl group have shown that their antiradical activity against hydroxyl radicals proceeds predominantly through HAT and Sequential Proton Loss followed by Electron Transfer (SPLET) mechanisms. nih.govnih.gov

The one-electron oxidation of 2-(this compound)-2-methylpropanoic acid and 1-(this compound)cyclopropanecarboxylic acid has been investigated, revealing the involvement of radical cations. acs.org Depending on the pH, the oxidation of the cyclopropane (B1198618) derivative leads to a radical cation or a radical zwitterion, which then undergoes decarboxylation. acs.org This process is initiated by a single electron transfer from the substrate.

SET processes have also been identified in Lewis pair chemistry. A SET between tris(pentafluorophenyl)borane (B72294) and N,N-dialkylanilines can be initiated either under dark conditions or with visible-light irradiation. rsc.org This SET, occurring via an electron donor-acceptor (EDA) complex, generates an α-aminoalkyl radical, demonstrating that Lewis acids can act as one-electron redox catalysts. rsc.org The initial step is the transfer of a single electron from the Lewis base (the aniline (B41778) derivative) to the Lewis acid. rsc.orgacs.org Electrochemical oxidation of anisole derivatives can also proceed via a SET mechanism, generating a radical cation on the aromatic core, which then undergoes further reactions like intramolecular cyclization. chinesechemsoc.org

Reactions with Active Oxygen Species

The this compound group, present in compounds like anisole and its derivatives, exhibits reactivity towards various active oxygen species (AOS), also known as reactive oxygen species (ROS). These highly reactive molecules can initiate oxidation reactions, leading to a variety of products through different mechanisms. The electron-donating nature of the methoxy group generally activates the aromatic ring, influencing the reaction pathways with these species.

The hydroxyl radical (•OH) is a highly reactive oxidant that reacts readily with this compound compounds. The reaction can proceed through different pathways, primarily involving the addition of the radical to the aromatic ring or abstraction of a hydrogen atom from the methoxy group (side-chain).

In aqueous media, the reaction of hydroxyl radicals with anisole leads to the formation of OH adducts. These adducts can subsequently eliminate a water molecule, in an acid-catalyzed or simple dissociation reaction, to form the anisole radical cation. dtu.dk The rate constant for the vapor-phase reaction of anisole with photochemically produced hydroxyl radicals has been estimated at (2.08 +/- 0.21) x 10⁻¹¹ cm³/molecule-sec. epa.gov This corresponds to a short atmospheric half-life, indicating significant reactivity. nih.gov

Studies using dual stable isotope analysis (δ¹³C and δ²H) have been employed to differentiate between the competing reaction pathways of ring addition versus side-chain attack for substituted benzenes, including anisole. nih.gov For anisole, normal hydrogen isotope fractionation (εH) values suggest the occurrence of side-chain reactions, where a hydrogen atom is abstracted from the methyl group. nih.gov However, other studies propose that the dominant mechanism involves the addition of the •OH radical to the aromatic ring, which can lead to the formation of phenolic products and potentially ring-opening. nih.govrsc.org In zeolite catalysis, the conversion of anisole is proposed to start with the production of phenol and a methenium ion. rsc.org The subsequent reactions of the generated radicals can lead to products like benzene and naphthalene. rsc.org

Table 1: Rate Coefficients for Gas-Phase Reactions of Anisole with Hydroxyl Radicals

Compound Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) Technique Reference
Anisole (2.08 ± 0.21) x 10⁻¹¹ Relative Rate epa.gov

Singlet oxygen (¹O₂) is an electronically excited state of molecular oxygen that can engage in cycloaddition reactions with electron-rich systems like the this compound group. mdpi.comresearchgate.net The reactions of this compound-containing compounds with singlet oxygen are of interest for applications such as photodynamic therapy and the design of chemical sensors. google.com

Compounds containing a this compound group attached to a double bond, such as in resveratrol (B1683913) derivatives, react with singlet oxygen primarily through two main pathways: a [4+2] cycloaddition and a [2+2] cycloaddition. nsf.govnih.gov

[4+2] Cycloaddition: This reaction involves the trans-double bond and the electron-rich, para-substituted benzene ring, leading to the formation of a stable endoperoxide. nsf.govnih.gov In some cases, the primary endoperoxide product can undergo a second [4+2] cycloaddition with another molecule of singlet oxygen to form a diendoperoxide. nih.gov

[2+2] Cycloaddition: This pathway produces a transient dioxetane intermediate, which subsequently cleaves to yield aldehyde products. nsf.gov For example, the reaction of 1,3-dimethoxy-5-[(E)-2-(this compound)ethenyl]benzene with singlet oxygen yields 4-methoxybenzaldehyde as one of the cleavage products. nsf.govnih.gov

The reactivity can also be seen in organophosphorus compounds. The sterically hindered arylphosphine, tris(o-methoxyphenyl)phosphine, reacts with singlet dioxygen to form a stable phosphadioxirane, which is a peroxide adduct. nih.gov

Ozonolysis is a powerful oxidative cleavage reaction where ozone (O₃) breaks the double bonds of alkenes and alkynes. pearson.com When a this compound group is part of an unsaturated molecule, ozonolysis can be used to synthesize various carbonyl compounds.

For instance, the ozonolysis of 3-(this compound)furan (B11779416) in a flow reactor results in the formation of the corresponding carboxylic acid. researchgate.net Similarly, the ozonolysis of trans-anethole, which contains a this compound group attached to a propenyl group, leads to the formation of 1-(this compound)propane-1,2-dione (B2531095) among other oxidation products. researchgate.net

A specific application known as Griesbaum co-ozonolysis involves the reaction of an oxime with a ketone in the presence of ozone to produce unsymmetrically substituted 1,2,4-trioxolanes. escholarship.orgrsc.org However, attempts to use the methyl oxime of 4-methoxyphenylacetone in this reaction failed to produce useful yields of the expected trioxolane adduct, suggesting that the substrate structure is critical for the success of this transformation. escholarship.orgrsc.org

Table 2: Products from Ozonolysis of this compound Derivatives

Substrate Reaction Conditions Major Product(s) Reference
3-(this compound)furan O₃ in flow reactor Corresponding carboxylic acid researchgate.net
trans-Anethole O₃, V-containing BEA zeolite 1-(this compound)propane-1,2-dione researchgate.net

The superoxide (B77818) anion radical (O₂⁻) is another key active oxygen species. Certain compounds containing the this compound moiety are specifically designed to react with superoxide, often resulting in chemiluminescence, which allows for its detection.

A prominent example is 2-methyl-6-(this compound)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, commonly known as MCLA. tandfonline.com MCLA is used as a highly sensitive and specific chemiluminescent probe for the detection of superoxide and singlet oxygen. tandfonline.comresearchgate.net The reaction between MCLA and superoxide radicals generates an intense chemiluminescent signal. researchgate.net The mechanism is believed to involve the formation of a common MCLA-2-hydroperoxide intermediate, which then decomposes to produce an excited-state emitter, 2-acetylamino-5-(p-methoxyphenyl)pyrazine, responsible for the light emission. researchgate.net This specific reactivity makes MCLA and similar compounds valuable tools in biological and chemical studies investigating oxidative stress. tandfonline.com

Applications and Advanced Research Domains of 4 Methoxyphenyl Derivatives

4-Methoxyphenyl in Medicinal Chemistry and Drug Discovery

The unique electronic and steric properties of the this compound group make it a valuable pharmacophore in the design of new drugs. Its incorporation into various molecular backbones has led to the discovery of compounds with promising biological activities.

Derivatives of this compound have shown potential as anthelmintic agents. For instance, a simplified derivative of albendazole (B1665689), N-(this compound)pentanamide, has demonstrated anthelmintic properties against the nematode Toxocara canis. nih.gov In vitro studies revealed that this compound affects the viability of the parasite in a manner that is dependent on both time and concentration. nih.gov At a concentration of 50 μM, it caused the death of all T. canis larvae within 72 hours. nih.gov While the precise mechanism of action for this specific derivative has not been fully elucidated, it is suggested that, similar to benzimidazoles like albendazole, it may interfere with the microtubule synthesis in the parasite. nih.govmsdvetmanual.com This disruption of cytoplasmic microtubules is critical as it hinders glucose uptake, leading to the depletion of the parasite's glycogen (B147801) stores and ultimately, its death. msdvetmanual.com

Research has also explored other classes of compounds containing the this compound group for anthelmintic activity. Pyrimidine (B1678525) derivatives, for example, have been investigated due to the known neuromuscular blocking effects of drugs like Pyrantel Pamoate, which induces spastic paralysis in helminths. derpharmachemica.com Some 1,2,4-triazole (B32235) derivatives have also shown anthelmintic activity, with some compounds demonstrating higher potency than the standard drug albendazole in studies against Rhabditis sp. nematodes. mdpi.com

Table 1: Anthelmintic Activity of a this compound Derivative

CompoundTarget OrganismConcentrationTime to 100% Mortality
N-(this compound)pentanamideToxocara canis larvae50 µM72 hours nih.gov

The this compound group is a common feature in many compounds investigated for their anticancer and antitumor properties.

Chalcone (B49325) derivatives containing the this compound moiety have been a significant area of focus. A novel chalcone derivative, (E)-3-(this compound)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), has shown potent cytotoxic activity against prostate cancer cells at nanomolar concentrations. iiarjournals.org Its mechanism of action involves inducing cell cycle arrest and caspase-dependent apoptosis, partly through the activation of p53. iiarjournals.org In vivo studies have further demonstrated its ability to suppress the growth of prostate cancer xenograft tumors. iiarjournals.org

Other studies have explored 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and its derivatives, which have exhibited high antitumoral activities against a range of human tumor cell lines, including those of the lung, melanoma, breast, colon, renal, and prostate cancers. nih.gov Notably, these compounds showed specific activity against colon cancer cells. nih.gov

Derivatives of 3-[(this compound)amino]propanehydrazide have also been synthesized and tested for their anticancer activity. nih.govresearchgate.net One such derivative, 1-(4-Fluorophenyl)-2-((5-(2-((this compound)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most active compound against the U-87 glioblastoma cell line. nih.govresearchgate.net

Furthermore, a series of 3-R-6-(this compound)-7H- nih.govontosight.ainih.govtriazolo[3,4-b] nih.govnih.govchemrevlett.comthiadiazine hydrobromides have been found to exhibit antineoplastic activity against a wide array of cancer cell lines. nuph.edu.ua Research has also been conducted on 3-(this compound)azetidine (B1594139) derivatives, which have shown potential as anti-EGFR compounds with potency against breast and hepatic cancer. researchgate.net Benzimidazole derivatives incorporating the this compound group have also been synthesized and screened for their anticancer potential against HeLa and PC3 cells. eurjchem.com

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound ClassSpecific Derivative/CompoundCancer Cell Line(s)Key Findings
Chalcones(E)-3-(this compound)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27)Prostate cancer cells (e.g., 22Rv1)Potent cytotoxicity, induces apoptosis and cell cycle arrest. iiarjournals.org
Pentadienones1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-oneLung, melanoma, breast, colon, renal, ovarian, prostate, leukemiaHigh antitumoral activity, specific against colon cancer cells. nih.gov
Propanehydrazides1-(4-Fluorophenyl)-2-((5-(2-((this compound)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneGlioblastoma (U-87)Most active compound in its series against this cell line. nih.govresearchgate.net
Triazolothiadiazines3-R-6-(this compound)-7H- nih.govontosight.ainih.govtriazolo[3,4-b] nih.govnih.govchemrevlett.comthiadiazine hydrobromidesLeukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, breastBroad antineoplastic activity. nuph.edu.ua

The this compound scaffold is present in numerous compounds that have been evaluated for their ability to combat microbial and fungal infections.

Thiourea (B124793) derivatives containing the this compound group, such as N-(4-chlorobenzyl)-N'-(this compound)thiourea, are known for their potential antibacterial and antifungal properties. ontosight.ai Chalcone derivatives have also been investigated in this context. For example, (E)-1-(2-hydroxyphenyl)-3-(this compound) prop-2-en-1-one has demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.com

Furthermore, a series of N-formyl tetrahydropyrimidine (B8763341) derivatives, including those with a this compound substituent, have been synthesized and screened for their in-vitro antibacterial and antifungal activities. chemrevlett.com Certain compounds within this series displayed notable activity against various bacterial strains and the fungus Aspergillus niger. chemrevlett.com

Imidazole (B134444) derivatives have also been a subject of interest. A novel imidazole derivative, 4-chloro-2-(1-(this compound)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and its metal complexes have been synthesized and evaluated for their antimicrobial potential. rsc.org The study found that the metal complexes were generally more potent than the parent ligand. rsc.org

Research into 1,3,4-oxadiazole (B1194373) derivatives has shown that the presence of a this compound group can contribute to favorable antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, certain derivatives showed high activity against Enterococcus faecalis and some Candida species. researchgate.net

Additionally, sodium acetyl(this compound)carbamodithioate has been identified as having high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. researchgate.net

Table 3: Antimicrobial and Antifungal Activity of this compound Derivatives

Compound ClassSpecific Derivative/CompoundTarget Organism(s)Key Findings
Chalcones(E)-1-(2-hydroxyphenyl)-3-(this compound) prop-2-en-1-oneStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaGood antibacterial activity against Gram-positive and Gram-negative bacteria. gsconlinepress.com
N-formyl tetrahydropyrimidinesN-(this compound)-3-formyl-6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamidesGram-positive and Gram-negative bacteria, Aspergillus nigerSome derivatives showed inspirational antibacterial and antifungal activity. chemrevlett.com
CarbamodithioatesSodium acetyl(this compound)carbamodithioateFusarium oxysporumHigh fungicidal activity, complete inhibition at 0.4% concentration. researchgate.net

Derivatives of this compound have been investigated for their potential to mitigate inflammation. The introduction of a this compound group into certain molecular frameworks has been shown to enhance anti-inflammatory activity.

For instance, in a study of pyrrolo[2,3-d]pyrimidine derivatives, the presence of a this compound group at the 7-position was found to contribute to an enhancement of their anti-inflammatory effects. rsc.org Similarly, research on pyrazole (B372694) derivatives has shown that those incorporating a this compound moiety can exhibit significant anti-inflammatory activity. One such cyanopyridone derivative demonstrated superior activity in inhibiting edema compared to standard drugs like indomethacin (B1671933) and celecoxib. nih.gov

Chalcone derivatives containing methoxyphenyl groups have also been explored as anti-inflammatory agents. Some of these compounds have shown better inhibition of the COX-2 enzyme and suppression of nitric oxide compared to other chalcone derivatives. sci-hub.se

The this compound structure has been incorporated into molecules designed to act as analgesic agents, often through modulation of the opioid receptor system. Research in this area aims to develop potent pain relievers with improved side-effect profiles compared to traditional opioids.

One area of investigation involves 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have been designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists. acs.org One of the most promising compounds from this series exhibited a balanced dual profile and potent analgesic activity comparable to oxycodone in animal models. acs.org The dual mechanism is thought to contribute to a better safety profile, with the compound showing less constipation than oxycodone at equianalgesic doses. acs.org

The this compound group has also been part of the structure of compounds investigated for their interaction with cannabinoid receptors, which are also involved in pain modulation. For example, a CB2-selective cannabinoid receptor antagonist, 6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl(this compound) methanone, has been used in studies to understand the interplay between the opioid and cannabinoid systems in producing analgesia. nih.gov

Several derivatives of this compound have been synthesized and evaluated for their antioxidant properties. The presence of the methoxy (B1213986) group on the phenyl ring can influence the radical scavenging ability of these compounds.

A study on 3-[(this compound)amino]propanehydrazide derivatives revealed that some of these compounds possess significant antioxidant activity. nih.govresearchgate.net For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((this compound)amino)propanamide and 3-((this compound)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to have antioxidant activity approximately 1.4 times higher than that of ascorbic acid. nih.govnih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((this compound)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also showed higher antioxidant activity than ascorbic acid. nih.gov

Chalcone derivatives with a this compound group have also demonstrated notable antioxidant capabilities. (E)-1-(2-hydroxyphenyl)-3-(this compound) prop-2-en-1-one was found to have an IC50 value of 6.89 µg/mL in a DPPH radical scavenging assay, indicating very good antioxidant activity. gsconlinepress.com

Additionally, a novel imidazole derivative, 4-chloro-2-(1-(this compound)-4,5-diphenyl-1H-imidazol-2-yl)phenol, and its metal complexes have been evaluated for their antioxidant potential. rsc.org The study found that the parent ligand exhibited better antioxidant activity than its metal complexes, which was attributed to the presence of a hydroxyl group. rsc.org

Table 4: Antioxidant Activity of Selected this compound Derivatives

Compound ClassSpecific Derivative/CompoundAntioxidant Activity (relative to Ascorbic Acid)
PropanehydrazidesN-(1,3-dioxoisoindolin-2-yl)-3-((this compound)amino)propanamide~1.4 times higher nih.govnih.gov
Propanehydrazides3-((this compound)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide~1.4 times higher nih.govnih.gov
Triazolethiones1-(4-Bromophenyl)-2-((5-(2-((this compound)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneHigher than ascorbic acid nih.gov
Chalcones(E)-1-(2-hydroxyphenyl)-3-(this compound) prop-2-en-1-oneIC50 of 6.89 µg/mL gsconlinepress.com

Neuroprotective Agents

The quest for effective treatments for neurodegenerative diseases has led researchers to explore the potential of this compound derivatives. These compounds have shown promise in protecting nerve cells from damage and death.

One notable example is 2-(this compound)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside (B192308). plos.org This compound has demonstrated neuroprotective effects against oxygen-glucose deprivation-reperfusion-induced neurotoxicity in laboratory studies. plos.org Further research has shown that this salidroside analog, also referred to as SalA-4g, can promote neuronal survival and inhibit apoptosis in models of ischemic stroke. osti.gov Its mechanism of action is believed to involve the calpain1/PKA/CREB signaling pathway, leading to the induction of neuronal glucose transporter 3. osti.gov

Another area of investigation involves the antioxidant properties of organoselenium compounds containing the this compound moiety. Bis(this compound) diselenide, for instance, is being studied for its potential to protect against neurodegenerative diseases due to its antioxidant capabilities. ontosight.ai

A novel flavonoid, 3-(3,4-dimethoxyphenyl)-1-(this compound) prop-2-en-1-one, isolated from the seeds of Celastrus paniculatus, has also exhibited significant neuroprotective properties. tandfonline.com Studies have shown its effectiveness in mitigating cognitive deficits in animal models of schizophrenia. tandfonline.com

Quinoline derivatives containing the this compound group are also being explored for their neuroprotective activities, among other pharmacological properties. mdpi.com

Compound NameObserved Neuroprotective ActivityMechanism of Action (if known)
2-(this compound)ethyl-2-acetamido-2-deoxy-β-D-pyranosideAttenuates cerebral ischemia/reperfusion-induced injury. plos.orgMediated by GLUT3 level via calpain/PKA/CREB pathway. osti.gov
Bis(this compound) diselenidePotential protection against neurodegenerative diseases. ontosight.aiAntioxidant activity, mimics glutathione (B108866) peroxidase. ontosight.ai
3-(3,4-dimethoxyphenyl)-1-(this compound) prop-2-en-1-oneProtective efficacy against schizophrenia. tandfonline.comNot fully elucidated.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of drug candidates. By systematically modifying the chemical structure of a compound and observing the effects on its biological activity, researchers can identify key features responsible for its efficacy.

In the context of this compound derivatives, SAR studies have been instrumental in the development of novel therapeutic agents. For example, research on 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives has shown that the placement of substituents on the phenyl rings significantly impacts their antiviral activity. frontiersin.org

Similarly, SAR studies on pyrimido[4,5-c]quinolin-1(2H)-ones have revealed that the position of methoxy groups influences their anticancer and antimigratory activities. researchgate.net The presence of methoxy substituents can enhance the cytotoxic effects of these compounds. researchgate.net

The design of dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 has also benefited from SAR studies of this compound pyrazole and pyrimidine derivatives. bohrium.comnih.gov These studies help in understanding how structural modifications affect the inhibitory activities of the compounds against these cancer-related enzymes. bohrium.comnih.gov

For instance, in a series of 5,6-bis(this compound)-1,2,4-triazines, SAR studies identified a derivative with potent anti-platelet activity based on cyclooxygenase inhibition. nih.gov

Furthermore, the investigation of 2-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile (B13007738) and its analogs involves SAR studies to understand how substitutions on the phenyl ring affect their biological activity, which is crucial for designing more effective compounds.

This compound in Materials Science and Industrial Applications

The this compound group is not only significant in the realm of medicine but also plays a vital role in the development of new materials with diverse industrial applications.

Polymer Chemistry and Polymerization Processes

In polymer chemistry, the this compound moiety is incorporated into monomers to create polymers with specific properties. For example, this compound 4-hydroxybenzoate (B8730719) is a thermodynamic monomer used to create polyoxyethylene surfactants with varying surface tension and viscosity. biosynth.com

The polymerization of 2-(this compound)-1,3-butadiene has been achieved with high cis-1,4 selectivity, resulting in a hydrophilic plastic polymer. rsc.org This monomer can also be copolymerized with isoprene (B109036) to produce modified high cis-1,4 polyisoprene. rsc.org

The compound 1-(this compound)-3-(p-tolyl)propan-1-one can act as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate free radicals. cymitquimica.com Similarly, 1,2-Bis(this compound)ethanone also exhibits photochemical properties that can be exploited in photoinitiators. cymitquimica.com

Furthermore, the Suzuki coupling reaction has been utilized for the post-polymerization modification of cyclic poly(4-bromostyrene) to create cyclic functional poly[(this compound)styrene]. rsc.orgrsc.org

N-(this compound) maleimide (B117702) has been copolymerized with methyl acrylate (B77674) to study the thermal stability of the resulting polymers. humanjournals.com

Nanocomposite Formation and Modification of Nanoparticles

The this compound group is also utilized in the surface modification of nanoparticles to create functional nanocomposites. Silica-coated magnetic nanoparticles have been modified with p-(4-methoxy phenyl)-N-(3-triethoxy silyl) phosphonamide dithioic acid. These modified nanoparticles have shown to be effective adsorbents for the selective extraction of silver ions from aqueous solutions.

In another study, Fe3O4 magnetic nanoparticles were coated with 2-amino-4-(this compound)-1,3-thiazole, a Schiff base. nanomedicine-rj.comresearchgate.net These coated nanoparticles exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus. nanomedicine-rj.com

The modification of solid lipid nanoparticles with polyethylene (B3416737) glycol has been used to encapsulate a novel chemotherapeutic agent, 3-chloro-4-[(this compound)amono]furo[2,3-b]-quinoline, to enhance its solubility for injection delivery. nih.gov

Development of Optoelectronic Materials

The electronic properties of the this compound group make it a valuable component in the development of materials for optoelectronic devices. For instance, 4-Methoxy-Phenethylammonium bromide is used as a precursor in the preparation of perovskite optoelectronic devices, such as solar cells. greatcellsolarmaterials.com

Pyrylium compounds, like 2-(this compound)-4,6-diphenylpyrylium, are being investigated for their potential in optoelectronic devices due to their nonlinear optical properties. ontosight.ai These compounds are being explored for applications in organic light-emitting diodes (OLEDs). ontosight.ai

Derivatives of tetrakis(this compound)ethylene (B161787) are studied for their aggregation-induced emission properties and are used as hole-transport materials in perovskite solar cells and OLEDs.

Theoretical investigations of the oligomer structure and optoelectronic properties of [4-(methoxyphenyl)acetonitrile]n have been conducted to understand their electronic structure and optical properties for potential use in organic electronic materials. nih.gov

Furthermore, 4-Pentylphenyl 4-methoxybenzoate (B1229959) is a nematic liquid crystal that can act as a host material for luminophores in optical electronics. ossila.com

Catalytic Applications

Derivatives of this compound are integral to various catalytic applications, spanning from organometallic catalysis to green chemistry. For instance, a nano-Schiff base complex, nano-Mg-[4-methoxy phenyl salicyl aldimine methyl pyranopyrazole] Cl2, has been synthesized and demonstrated as an effective catalyst for preparing 1-(α-Aminoalkyl)-2-naphthol derivatives. researchgate.net Another area of application is in hydroboration reactions, where tris(this compound)borane derivatives have shown catalytic activity.

In the realm of sustainable chemistry, ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride have been used to catalyze the Michael addition of N-heterocycles to chalcones. This method was successfully applied to the synthesis of 1-(3,4-dimethoxyphenyl)-3-(this compound)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound with potential bioactivity. mdpi.com Furthermore, thiourea derivatives containing the this compound group have been investigated for their catalytic effects in addition to their potential as therapeutic agents. ontosight.aimdpi.com

Research has also explored the catalytic applications of this compound derivatives in oxidation reactions. Copper-containing metal-organic frameworks (MOFs) have been shown to be highly efficient heterogeneous catalysts for the aerobic oxidation of a wide range of alcohols. researchgate.net Additionally, a vanadium(V) complex has been utilized as a catalyst for the oxidative Strecker reaction, enabling the direct cyanation of para-methoxyphenyl (PMP)-protected primary amines. researchgate.net

Metal-Organic Framework (MOF) Research

The this compound moiety is also significant in the field of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions and organic linkers, with applications in gas storage, separation, and catalysis. mdpi.comnih.gov The functional groups on the organic linkers, such as the methoxy group of a this compound derivative, can influence the properties and functionality of the resulting MOF.

Research has shown that MOFs can be designed with specific properties by choosing appropriate metal ions and organic linkers. acs.org For example, a novel MOF has been synthesized using the ligand 2-(this compound)-5-[4(4:alkoxybenzoyloxy). uobaghdad.edu.iq In some cases, the coordinated metal sites or the organic units within the MOF can act as catalytic centers. acs.org For instance, copper-containing MOFs have demonstrated high efficiency as heterogeneous catalysts for the oxidation of various alcohols. researchgate.net The tunable nature of MOFs, facilitated by components like this compound derivatives, allows for the development of materials with tailored properties for applications in areas such as water quality control and selective sensing of metal cations. acs.org

This compound as a Protecting Group Strategy in Organic Synthesis

The this compound group serves as a crucial protecting group in organic synthesis, a technique used to temporarily block a reactive functional group to allow for selective reactions at other positions within a complex molecule. slideshare.netuchicago.edu

p-Methoxyphenyl (PMP) as Amine Protecting Group

The p-methoxyphenyl (PMP) group is a widely used protecting group for amines. libretexts.orgru.nl It is particularly valuable in reactions like the proline-catalyzed asymmetric Mannich reactions, where it has been shown to be critical for achieving high enantioselectivities. ru.nl The PMP group can be introduced to enhance the nucleophilicity of the nitrogen atom. researchgate.net

A significant advantage of the PMP group is that it can be removed under specific conditions, allowing for further functionalization of the amine. rsc.org Traditionally, removal was often accomplished using ceric ammonium (B1175870) nitrate (B79036) (CAN), which is expensive and toxic. ru.nl This has led to the development of more practical and environmentally friendly deprotection methods. ru.nlgoogle.com For instance, enzymatic deprotection using laccases under mildly acidic conditions has been developed as a novel procedure for the oxidative removal of the PMP group from amines. researchgate.netru.nl Other methods include the use of inexpensive oxidants like trichloroisocyanuric acid and periodic acid. ru.nl

The utility of the PMP protecting group has been demonstrated in the synthesis of complex molecules. For example, it was used in a new synthesis of enantiopure praziquantel, a widely used anthelmintic drug. rsc.org The use of the PMP group allowed for a cross-dehydrogenative coupling reaction, followed by deprotection to unmask the amine without loss of enantiomeric excess. rsc.org

Compound NameProtecting Group For
p-Methoxyphenyl (PMP)Amine

This compound (MP) as Anomeric Protecting Group in Carbohydrate Synthesis

In the complex field of carbohydrate synthesis, the this compound (MP) group is a key temporary protecting group for the anomeric center. researchgate.netnih.gov The anomeric position is particularly important as its selective manipulation is essential for the synthesis of oligosaccharides. researchgate.nettcichemicals.com The MP group is stable under many reaction conditions used in carbohydrate chemistry but can be chemoselectively removed at a later stage without affecting other functional groups. researchgate.netnih.gov

The removal of the MP group is typically achieved through oxidative cleavage, often using ammonium cerium(IV) nitrate (CAN), to yield the corresponding hemiacetal. tcichemicals.comtcichemicals.com This hemiacetal can then be converted into various glycosyl donors, such as glycosyl fluorides or imidates, for subsequent glycosylation reactions. tcichemicals.comtcichemicals.com Alternatively, MP glycosides can be converted directly to glycosyl halides or thioglycosides in a single step. tcichemicals.comtcichemicals.com

The MP group's stability and selective removal make it orthogonal to many other commonly used protecting groups in carbohydrate synthesis. researchgate.net For example, research has demonstrated the orthogonal removal of the 2-naphthylmethyl (NAP) group in the presence of an anomeric O-p-methoxyphenyl (PMP/MP) ether, showcasing the strategic advantage of using these protecting groups in tandem. acs.org

Compound NameProtecting Group For
This compound (MP)Anomeric Hydroxyl

Integration of Protecting Groups in Complex Molecule Synthesis

The synthesis of complex molecules often necessitates the use of multiple protecting groups that can be selectively introduced and removed. slideshare.netuchicago.edunih.gov The this compound protecting group, in its various forms (PMP for amines and MP for anomeric hydroxyls), plays a significant role in these intricate synthetic strategies. libretexts.orgresearchgate.net

Protecting groups in carbohydrate chemistry do more than just mask a functional group; they can also influence the stereoselectivity of glycosylation reactions. nih.gov The choice of protecting groups is therefore critical for the successful synthesis of complex oligosaccharides. nih.gov The ability to selectively remove one protecting group while others remain intact, known as orthogonality, is a key principle in designing synthetic routes. uchicago.edu

The p-methoxybenzyl (PMB) group, closely related to the this compound group, is another versatile protecting group, often used for alcohols and carboxylic acids. libretexts.orgnih.gov The strategic use of PMP, MP, and PMB groups, along with other protecting groups, allows chemists to navigate the challenges of synthesizing molecules with multiple reactive sites. For example, a synthesis might involve protecting an amine with PMP, an anomeric hydroxyl with MP, and other hydroxyl groups with benzyl (B1604629) or silyl (B83357) ethers, each of which can be removed under specific and differing conditions. libretexts.orgresearchgate.netnih.gov This orchestrated protection and deprotection strategy is fundamental to the successful construction of complex natural products and other target molecules. uchicago.edu

Compound NameProtecting Group For
p-Methoxyphenyl (PMP)Amine
This compound (MP)Anomeric Hydroxyl
p-Methoxybenzyl (PMB)Alcohols, Carboxylic Acids

Other Emerging Research Areas

The this compound scaffold continues to be a fertile ground for new discoveries in various scientific domains. In medicinal chemistry, novel this compound pyrazole and pyrimidine derivatives have been designed and synthesized as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 for cancer therapy. bohrium.com Furthermore, thiosemicarbazones incorporating a methoxy-phenyl fragment are being explored for their selective anticancer activity, with the methoxy group potentially enhancing membrane permeability in cancer cells. mdpi.com

In the field of materials science and pharmacology, a hydrogen sulfide (B99878) (H2S) donor, morpholin-4-ium this compound(morpholino)phosphinodithioate (GYY4137), is being used as a pharmacological tool to study the biological roles of H2S. nih.gov This compound releases H2S slowly, mimicking endogenous production. nih.gov

The construction of functionally diverse carbohydrate derivatives for the development of bioactive compounds and sensors is another active area of research. researchgate.net This often involves "click chemistry" to modify carbohydrate structures containing protecting groups like this compound ethers. researchgate.net Additionally, benzoic acid derivatives with 4-methoxyphenylsulfonyl methyl groups are being investigated for their potential in pharmaceuticals and materials science due to their possible optical, electronic, and biological activities. ontosight.ai

Analytical Methodologies for 4 Methoxyphenyl Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating complex mixtures, assessing the purity of synthesized compounds, and quantifying analytes. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages for analyzing compounds featuring the 4-methoxyphenyl group.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for qualitative analysis, reaction monitoring, and initial purity assessment of compounds containing the this compound group. Its simplicity allows for quick screening of reaction progress or separation of components in a mixture. For instance, TLC has been utilized in bioautographic assays where this compound acetate (B1210297) was employed as a substrate. In these applications, enzymatic hydrolysis liberates 4-methoxyphenol (B1676288), which then reacts with reagents like potassium ferricyanide (B76249) and iron chloride hexahydrate to produce a visible colored background, allowing for the detection of enzyme inhibitors as light-colored spots nih.govresearchgate.net. Preparative TLC (PTLC) has also been applied to isolate specific compounds, such as erythro-1'-(this compound)-propan-1',2'-diol, from complex plant extracts nih.gov. Standard TLC procedures often involve silica (B1680970) gel stationary phases, with mobile phases like butanol-acetic acid-water for separating decomposition products of related compounds researchgate.netptfarm.pl. For compounds with haloalkyl groups, such as methoxychlor (B150320) (which contains a this compound moiety), TLC using silver nitrate-impregnated alumina (B75360) plates has demonstrated detection limits for specific pesticide analysis iaea.org.

Table 1: Thin Layer Chromatography (TLC) Applications for this compound Compounds

Technique AspectDetails/FindingsRelevant Compound/ApplicationCitation(s)
Stationary PhaseSilica gel (60 F254)Separation of decomposition products of a this compound-containing compound researchgate.netptfarm.pl
Stationary PhaseAlumina layers with silver nitrate (B79036)Detection of haloalkyl pesticides (e.g., methoxychlor) iaea.org
Mobile PhaseButanol--acetic acid--waterSeparation of decomposition products researchgate.netptfarm.pl
DetectionUV light (254 nm, 365 nm)General visualization ptfarm.pl
DetectionPotassium ferricyanide / Iron chloride hexahydrateForms colored background after enzymatic hydrolysis of this compound acetate nih.govresearchgate.net
ApplicationReaction monitoringHydrolysis of this compound acetate nih.govresearchgate.net
ApplicationPreparative separationIsolation of erythro-1'-(this compound)-propan-1',2'-diol nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise separation, identification, and quantification of compounds containing the this compound group. Reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed, often with mobile phases comprising acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. For instance, methods utilizing C18 columns with acetonitrile-phosphate buffer mobile phases have been developed for the purity evaluation of complex molecules incorporating the this compound structure researchgate.netptfarm.pl. HPLC is also vital for pharmacokinetic studies, enabling the determination of anethole (B165797) and its derivatives in biological matrices like plasma, typically using methanol-water mobile phases and UV detection ajol.infonih.gov. The sensitivity and resolution offered by HPLC allow for the assessment of compound purity, with reported purities for specific chiral amines containing the this compound moiety reaching up to 100% google.com.

Table 2: High-Performance Liquid Chromatography (HPLC) for this compound Compounds

Technique AspectDetails/FindingsRelevant Compound/ApplicationCitation(s)
Column TypeC18 (e.g., LiChrosorb 100 RP-18, Inertsil ODS-3, Hypersil ODS Thermo)Purity evaluation, quantification, plasma analysis researchgate.netptfarm.plajol.infonih.govgoogle.com
Mobile PhaseAcetonitrile--phosphate buffer (pH 2)Separation of complex this compound derivatives researchgate.netptfarm.pl
Mobile PhaseMethanol--water (e.g., 85:15, 75:25)Plasma analysis of anethole, 4-hydroxy-anethole trithione ajol.infonih.gov
Flow Rate0.2 mL/min, 0.25 mL/minFor plasma analysis ajol.infonih.gov
DetectionUV detection (e.g., 214 nm, 239 nm, 259 nm)Quantification and purity assessment researchgate.netptfarm.plajol.infonih.gov
Purity/ResolutionReported chiral purity up to 100%(S)-(-)-1-(this compound)ethylamine google.com
Purity/ResolutionResolution > 2.5β-amino-β-(this compound) propionic acid researchgate.net
ApplicationChiral purity determination(S)-(-)-1-(this compound)ethylamine google.com
ApplicationQuantification in plasmaAnethole, 4-hydroxy-anethole trithione ajol.infonih.gov

Chiral HPLC for Enantiomeric and Diastereomeric Excess Determination

When the this compound group is part of a chiral molecule, determining enantiomeric or diastereomeric purity is critical. Chiral HPLC, utilizing specialized chiral stationary phases (CSPs), is the method of choice. Polysaccharide-based CSPs, such as those from Daicel (Chiralpak, Chiralcel series), are widely effective. For example, separations of various this compound derivatives have been achieved using Daicel Chiralpak IA and IC columns with hexane/isopropanol mobile phases, yielding enantiomeric excess (ee) values ranging from 60% to 65% . Similarly, Chiralpak AD-H and AS-H columns have been employed for other this compound-containing compounds, reporting ee values up to 99% wiley-vch.de. The Whelk-01 column, a pi-electron donor-acceptor based CSP, has demonstrated excellent enantioselectivity for β-amino-β-(this compound) propionic acid, achieving resolutions greater than 2.5 researchgate.net. These methods are essential for ensuring the stereochemical integrity of chiral pharmaceuticals and fine chemicals.

Table 3: Chiral HPLC for Enantiomeric/Diastereomeric Excess Determination

Chiral Stationary PhaseMobile Phase (Ratio)Target Compound ClassEnantiomeric Excess (ee%) / Resolution (Rs)Citation(s)
Daicel Chiralpak IAHexane/Isopropanol (90:10)Various this compound derivatives63% ee
Daicel Chiralpak IAHexane/Isopropanol (70:30)Various this compound derivatives60% ee
Daicel Chiralpak ICHexane/Isopropanol (90:10)Various this compound derivatives65% ee
Daicel Chiralpak AD-HHexane/2-PrOH (95:5)This compound derivatives85% ee wiley-vch.de
Daicel Chiralpak AD-HHexane/2-PrOH (90:10)This compound derivatives61% ee wiley-vch.de
Daicel Chiralpak AD-HHexane/2-PrOH (95:5)This compound derivatives65% ee wiley-vch.de
Daicel Chiralpak AS-HHexane/2-PrOH (95:5)This compound derivatives99% ee wiley-vch.de
(R, R) Whelk-012-propanol/TFAβ-amino-β-(this compound) propionic acidResolution > 2.5 researchgate.net
Polysaccharide-type(Specifics not detailed)4-aminoflavanesDiastereomeric separation oup.com
Daicel Polysaccharide-based(Specifics not detailed)Various chiral compounds, including those with methoxyphenyl groupsUsed for enantiomeric separation google.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds containing the this compound moiety. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS has been instrumental in identifying various compounds in complex matrices, such as methoxy-substituted phenylacetones and phenethylamines, where characteristic mass fragments like m/z 135, 43, and 105 (for ortho-methoxy compounds losing formaldehyde) aid in structural elucidation ojp.govoup.comnih.gov. Analysis of anisole (B1667542) in water using dynamic headspace GC-MS has established detection limits as low as 0.110 µg/L researchgate.net. In biological and natural product analysis, GC-MS has identified compounds like erythro-1'-(this compound)-propan-1',2'-diol in plant essential oils and various methoxyphenyl-containing compounds in food products and biological samples nih.govresearchgate.netnrfhh.comresearchgate.netnih.gov. The choice of GC column, such as non-polar or β-cyclodextrin phases, is critical for achieving adequate separation of regioisomers oup.com.

Table 4: Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Technique AspectDetails/FindingsRelevant Compound/ApplicationCitation(s)
Column TypeDB-5, Elite-5MS, Non-polar, β-cyclodextrinIdentification and separation of various compounds ojp.govoup.comnih.govresearchgate.netnrfhh.comresearchgate.netnih.govphcogres.comscientificlabs.co.ukresearchgate.netnih.gov
Carrier GasHeliumGC analysis researchgate.netphcogres.com
IonizationElectron Ionization (EI)Standard for fragmentation analysis ojp.govoup.comnih.gov
IonizationPositive Ion Chemical Ionization (PICI)Protonated molecular ion yield for phenols nih.gov
Characteristic Fragmentsm/z 135, 43, 105 (ortho-methoxy loss of CH2O)Methoxy (B1213986) methyl phenylacetones oup.com
Characteristic Fragmentsm/z 229/231 (Br), 258/260 (Br), 91, 121Brominated phenethylamines ojp.gov
ApplicationIdentification of bioactive compoundsMuntingia calabura extracts nrfhh.com
ApplicationAnalysis of volatile compoundsManuka honey, wood extracts researchgate.netnih.gov
ApplicationQuantification in waterAnisole (LOD: 0.002 µg/L, LOQ: 0.006 µg/L) researchgate.net
ApplicationStructure elucidationMethoxy methyl methamphetamines, methoxy methyl phenylacetones oup.comnih.gov

Advanced Characterization for Material Science Applications

Beyond chemical analysis, understanding the physical properties and morphology of materials incorporating the this compound group is essential, particularly in material science. Techniques like Scanning Electron Microscopy (SEM) provide crucial insights into surface characteristics.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and structural features of materials at a microscopic level. For instance, SEM has been used to characterize calix researchgate.netresorcinarene derivatives functionalized with a this compound group, revealing crystalline aggregates and distinct surface structures at magnifications of 1000x and 10,000x, aiding in the evaluation of their performance as calcium carbonate scale inhibitors uns.ac.id. SEM has also confirmed the spherical morphology of magnetic nanoparticles coated with compounds containing the this compound moiety, such as 2-amino-4-(this compound)-1,3-thiazole, in the development of potential antibacterial agents researchgate.net. Furthermore, SEM is used to characterize functionalized chitosan (B1678972) Schiff bases that include a 4-methoxyphenylacetamide component, employed as sorbents for metal ion removal nih.gov.

Table 5: Scanning Electron Microscopy (SEM) for Material Characterization

Sample TypeMagnificationObserved Morphology/FeaturesApplicationCitation(s)
C-4-methoxyphenyl-calix researchgate.netresorcinarene1000xAggregates resembling crystalline formationsCaCO3 scale inhibitor characterization uns.ac.id
C-4-methoxyphenyl-calix researchgate.netresorcinarene10,000xStacked square glass structures with smooth surfaceCaCO3 scale inhibitor characterization uns.ac.id
Fe3O4 magnetic nanoparticles (coated with 2-amino-4-(this compound)-1,3-thiazole)Not specifiedSpherical morphology confirmedAntibacterial agent development researchgate.net
Chitosan Schiff bases (containing 4-methoxyphenylacetamide)Not specifiedCharacterization of sorbent materialsU(VI) removal nih.gov

Compound List:

this compound acetate

(S)-(-)-1-(this compound)ethylamine

β-amino-β-(this compound) propionic acid

Anethole

4-hydroxy-anethole trithione

erythro-1'-(this compound)-propan-1',2'-diol

Methoxychlor

2,6-bis(3-methoxyphenyl) sulfanyl (B85325) pyrimidine (B1678525)

2,2-Dibromo-5,5-di(this compound)-4,4-di–tert-butyl biphenyl (B1667301)

7-hydroxy-3-methoxy-2-(this compound)-4H-1-benzopyran-4-one

4-Hydroxy-6-(this compound)-2-pyranone

2,4,6-trichloro-N-(this compound)-5-nitro

N-(this compound)acetamide

2-amino-4-(this compound)-1,3-thiazole

C-4-methoxyphenyl-calix researchgate.netresorcinarene

Anisole

4-Methoxythioanisole

4-methoxyphenethylamines

Methoxy methyl phenylacetones

Methoxy methyl methamphetamines

Energy Dispersive X-ray Fluorescence (EDXRF)

Energy Dispersive X-ray Fluorescence (EDXRF) is a powerful, non-destructive analytical technique widely employed for elemental analysis across a diverse range of materials rigaku.comresearchgate.net. It operates by irradiating a sample with high-energy X-rays, which causes the atoms within the sample to emit characteristic fluorescent X-rays. The energy of these emitted X-rays is unique to each element, allowing for both qualitative identification and quantitative determination of elemental composition rigaku.comtechnologynetworks.com. EDXRF is particularly advantageous due to its speed, minimal sample preparation requirements, and cost-effectiveness, making it suitable for routine quality control and research applications rigaku.comdmr.gov.mm.

While EDXRF excels at detecting elements with higher atomic numbers (typically from Sodium, Z=11, upwards), it is less sensitive to lighter elements such as Carbon (C), Hydrogen (H), and Oxygen (O) due to their lower fluorescent yields and the absorption of their characteristic X-rays by the sample matrix and air ixrfsystems.com. The chemical compound this compound, with the molecular formula C₇H₈O, is primarily composed of these light elements. Consequently, EDXRF is not the primary method for determining the core molecular structure or elemental composition of this compound itself.

However, EDXRF plays a crucial role in research involving this compound in several key areas:

Detection of Trace Impurities: In the synthesis of this compound or its derivatives, metal catalysts are often employed. EDXRF is highly effective in detecting and quantifying residual trace metals (e.g., transition metals like Iron, Copper, Nickel, Zinc) that may remain in the final product. Identifying and controlling these impurities is vital for ensuring product purity and performance, especially in pharmaceutical or advanced material applications americanpharmaceuticalreview.com.

Elemental Analysis of Materials Containing this compound: When this compound is used as a building block or additive in larger materials, such as polymers, composites, or functionalized nanoparticles, EDXRF can be used to analyze the elemental composition of the resulting matrix. For instance, research has utilized EDXRF to confirm the presence of key elements in compounds incorporating the this compound moiety, such as in the analysis of magnetic nanoparticles coated with 2-amino-4-(this compound)-1,3-thiazole, where EDXRF spectra confirmed the presence of Iron (Fe), Oxygen (O), and Carbon (C) nanomedicine-rj.com. This confirms the elemental constituents of the functionalized material.

Quality Control and Screening: EDXRF can be employed for rapid screening of batches of this compound or materials derived from it to ensure consistency in elemental composition and to identify potential contamination issues.

Research Findings Illustrating EDXRF Application:

Studies employing EDXRF in contexts relevant to organic compounds and materials have demonstrated its capability in identifying and quantifying various elements. For example, in the analysis of organic matrices, EDXRF has successfully quantified elements such as Iron, Copper, and Zinc, often present as trace contaminants or components, with detection limits typically in the parts-per-million (ppm) range dmr.gov.mmspectroscopyworld.com.

Q & A

Q. What are the common synthetic routes for introducing the 4-methoxyphenyl group into organic molecules, and what factors influence reaction efficiency?

Methodological Answer: The this compound group is typically introduced via nucleophilic substitution, cross-coupling reactions (e.g., Suzuki-Miyaura), or azo coupling. For example:

  • Suzuki-Miyaura Coupling : Use aryl halides and boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Solvent choice (THF or DMF) and base (Na₂CO₃) critically affect yields .
  • Azo Coupling : Diazotization of 4-methoxyaniline followed by coupling with electron-rich aromatic rings, requiring precise pH control (acidic conditions) to stabilize intermediates .
  • Nucleophilic Substitution : Methoxy group introduction via Williamson ether synthesis, where alkoxide nucleophiles displace leaving groups (e.g., Cl⁻) on aromatic rings. Reaction efficiency depends on steric hindrance and leaving group ability .

Key Factors : Catalyst loading, solvent polarity, temperature, and steric effects of substituents. For instance, bulky groups adjacent to the methoxy moiety reduce regioselectivity in cross-coupling .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound-containing compounds?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy protons (δ ~3.8 ppm) and aromatic ring patterns. NOESY confirms spatial proximity of substituents .
  • XRD Analysis : Single-crystal X-ray diffraction resolves bond angles and confirms the E/Z configuration in chalcone derivatives (e.g., C=O and methoxy group orientation) .
  • IR Spectroscopy : Stretching frequencies for methoxy C-O (~1250 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) validate functional groups .

Data Interpretation : Compare experimental results with computational predictions (e.g., DFT-calculated bond lengths) to resolve ambiguities. For example, in (2E)-3-(2,6-dichlorophenyl)-1-(this compound)prop-2-en-1-one, XRD confirmed the E configuration, aligning with DFT calculations .

Q. How should this compound derivatives be handled and stored to ensure stability?

Methodological Answer:

  • Storage : Keep under anhydrous conditions at –20°C in amber vials to prevent photodegradation. Purity (>98%) and moisture-sensitive derivatives require desiccants .
  • Handling : Use gloves and fume hoods to avoid dermal exposure. Methanol or DMSO are preferred solvents due to high solubility of aryl ethers .

Advanced Questions

Q. How can computational methods like DFT be integrated with experimental data to predict electronic properties of this compound derivatives?

Methodological Answer:

  • DFT Workflow : Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets. Calculate HOMO-LUMO gaps to predict reactivity. Compare UV-Vis λmax with TD-DFT results to validate transitions .
  • Case Study : For this compound chalcones, experimental λmax (320 nm) matched DFT predictions within 5 nm, confirming π→π* transitions .

Q. What strategies resolve contradictions in biological activity data among structurally similar this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) on antimicrobial activity. For example, this compound pyridazinones showed higher antibacterial activity than hydroxyl analogs due to enhanced membrane permeability .
  • Dose-Response Studies : Use IC₅₀ values from MTT assays to quantify potency variations. Molecular docking (e.g., AutoDock Vina) identifies binding affinity differences to targets like DNA gyrase .

Q. How do steric and electronic effects of the this compound moiety influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The methoxy group’s +M effect activates the para position, favoring electrophilic substitution. In Suzuki couplings, electron-rich aryl boronic acids enhance coupling efficiency at the methoxy-bearing ring .
  • Steric Effects : Bulky cyclopropane rings (e.g., in 2-(this compound)cyclopropan-1-amine) hinder ortho substitution, directing reactions to meta positions. Computational steric maps (e.g., using PyMol) predict accessible sites .

Q. What advanced purification techniques are recommended for isolating this compound derivatives with high enantiomeric excess?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients. Monitor enantiomer separation via UV detection at 254 nm .
  • Crystallization : Opt for solvent pairs like ethanol/water to induce selective crystal growth. For triazolothiadiazoles, slow evaporation from DMF yielded >99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenyl
Reactant of Route 2
4-Methoxyphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.